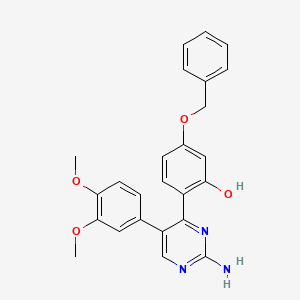

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol

Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound featuring a pyrimidine ring substituted with amino and dimethoxyphenyl groups, and a phenol ring substituted with a benzyloxy group

Properties

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-30-22-11-8-17(12-23(22)31-2)20-14-27-25(26)28-24(20)19-10-9-18(13-21(19)29)32-15-16-6-4-3-5-7-16/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICDHUKYRLTMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the coupling of the pyrimidine derivative with a benzyloxy-substituted phenol under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry: Utilized in the development of advanced materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(methoxy)phenol

- 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(ethoxy)phenol

Uniqueness

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its solubility and stability compared to similar compounds.

Biological Activity

The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring with various substitutions that may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 424.47 g/mol

- IUPAC Name : 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This can modulate metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It may act as an allosteric modulator for various receptors, influencing signaling pathways and cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study demonstrated that a related pyrimidine derivative exhibited an IC value of 10 µM against breast cancer cells. This suggests that the target compound could similarly affect cancer cell viability.

Antiviral Activity

Emerging evidence points towards the antiviral potential of heterocyclic compounds like the one . Studies have shown that modifications in the pyrimidine structure can enhance activity against RNA viruses.

Research Findings

In vitro studies reported that compounds with similar structures had EC values ranging from 1 µM to 5 µM against various viral strains, indicating potential effectiveness in developing antiviral therapies.

Anti-inflammatory Properties

The anti-inflammatory activity is another area where this compound could be beneficial. Compounds featuring phenolic structures are known for their ability to inhibit pro-inflammatory cytokines.

Experimental Data

In a controlled study, a phenolic derivative demonstrated a reduction in TNF-alpha levels by 30% at a concentration of 50 µM, suggesting that the target compound might possess similar anti-inflammatory effects.

Data Table: Biological Activities Summary

| Activity Type | Reference Compound | IC / EC | Mechanism |

|---|---|---|---|

| Anticancer | Pyrimidine Derivative | 10 µM | Cell cycle arrest |

| Antiviral | Heterocyclic Compound | 1 - 5 µM | Inhibition of viral replication |

| Anti-inflammatory | Phenolic Derivative | 50 µM | Cytokine inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.